

# Branaplam Hydrochloride: A Technical Overview of a Novel Splicing Modulator

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Branaplam (formerly LMI070 or NVS-SM1) is an orally available, small molecule, pyridazine derivative that has been investigated for its therapeutic potential in neurodegenerative diseases.[1][2] Initially developed by Novartis for the treatment of Spinal Muscular Atrophy (SMA), its unique mechanism of action as a pre-mRNA splicing modulator later led to its exploration for Huntington's disease (HD).[1][3] This document provides a comprehensive technical guide to the chemical structure, properties, mechanism of action, and key experimental findings related to **branaplam hydrochloride**.

### **Chemical Structure and Physicochemical Properties**

Branaplam is a pyridazine derivative.[4] Its chemical and physical properties are summarized below.



| Property                             | Value                                                                                                                                | Reference(s) |
|--------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------|--------------|
| IUPAC Name                           | (6E)-3-(1H-Pyrazol-4-yl)-6-[3-<br>(2,2,6,6-tetramethylpiperidin-4-<br>yl)oxy-1H-pyridazin-6-<br>ylidene]cyclohexa-2,4-dien-1-<br>one | [1]          |
| Molecular Formula                    | C22H27N5O2 (Free Base)                                                                                                               | [1][5]       |
| C22H28CIN5O2<br>(Hydrochloride Salt) | [6][7]                                                                                                                               |              |
| Molecular Weight                     | 393.49 g/mol (Free Base)                                                                                                             | [1][5]       |
| 429.94 g/mol (Hydrochloride<br>Salt) | [6][7]                                                                                                                               |              |
| CAS Number                           | 1562338-42-4 (Free Base)                                                                                                             | [1]          |
| 1562338-39-9 (Hydrochloride<br>Salt) | [7]                                                                                                                                  |              |
| Synonyms                             | LMI070, NVS-SM1                                                                                                                      | [1][2]       |
| Solubility                           | In DMSO: 3.33 mg/mL (8.46 mM)                                                                                                        | [8]          |

### **Mechanism of Action**

Branaplam functions as a sequence-selective pre-mRNA splicing modulator.[4] Its mechanism differs depending on the target disease.

# **Spinal Muscular Atrophy (SMA)**

In the context of SMA, the disease is caused by insufficient levels of the Survival Motor Neuron (SMN) protein due to mutations or deletions in the SMN1 gene.[2][9] A nearly identical gene, SMN2, exists, but it predominantly produces a truncated, unstable SMN protein because of the alternative splicing exclusion of exon 7.[2]



Branaplam acts by stabilizing the transient double-stranded RNA structure formed between the SMN2 pre-mRNA and the U1 small nuclear ribonucleoprotein (snRNP) complex, a key component of the spliceosome.[4][9] This stabilization enhances the binding affinity of the U1 snRNP to the 5' splice site of exon 7 in a sequence-selective manner.[3][4] Consequently, this promotes the inclusion of exon 7 into the final mRNA transcript, leading to the production of full-length, functional SMN protein.[2][4]



#### Click to download full resolution via product page

Caption: Branaplam's mechanism in SMA involves stabilizing the U1 snRNP-SMN2 pre-mRNA complex.

### **Huntington's Disease (HD)**

For Huntington's disease, which is caused by a CAG repeat expansion in the huntingtin (HTT) gene, branaplam was found to lower the levels of the mutant huntingtin (mHTT) protein.[10][11] It achieves this by promoting the inclusion of a novel, 115-base-pair cryptic pseudoexon into the HTT transcript.[10] The inclusion of this pseudoexon introduces a frameshift, leading to nonsense-mediated decay of the HTT mRNA and a subsequent reduction in the production of the toxic mHTT protein.[10]





### Click to download full resolution via product page

Caption: Branaplam's mechanism in HD promotes pseudoexon inclusion, leading to mHTT reduction.

### **Preclinical and In Vitro Data**

Branaplam has been evaluated in various preclinical models and in vitro assays to determine its potency, selectivity, and pharmacokinetic profile.

**In Vitro Potency and Selectivity** 

| Parameter                                       | Value   | Assay System                                | Reference(s) |
|-------------------------------------------------|---------|---------------------------------------------|--------------|
| EC50 (SMN Protein Increase)                     | 20 nM   | SMN2 minigene<br>reporter in NSC34<br>cells | [12][13][14] |
| IC50 (hERG<br>Inhibition)                       | 6.3 μΜ  | N/A                                         | [12][13][14] |
| IC50 (mHTT<br>Reduction in Cortical<br>Neurons) | < 10 nM | HD patient-derived iPSC cortical neurons    | [10]         |

### **Preclinical Pharmacokinetics**



| Parameter                            | Value        | Animal Model                | Dosing      | Reference(s) |
|--------------------------------------|--------------|-----------------------------|-------------|--------------|
| Plasma<br>Clearance (CL)             | 25 mL/min/kg | Male Sprague-<br>Dawley Rat | 1 mg/kg IV  | [8]          |
| Area Under the<br>Curve (AUC)        | 3.03 µM∙h    | Male Sprague-<br>Dawley Rat | 3 mg/kg PO  | [8]          |
| Bioavailability (F) (for compound 2) | 18%          | Mouse                       | 10 mg/kg PO | [9]          |

# In Vivo Efficacy in SMA Mouse Model

Studies in the SMN $\Delta$ 7 mouse model of severe SMA demonstrated that oral administration of branaplam led to significant therapeutic benefits.

| Dose (Oral)    | Outcome                                                                         | Reference(s) |
|----------------|---------------------------------------------------------------------------------|--------------|
| 0.03 - 3 mg/kg | Improved body weight and extended lifespan.                                     | [8][12]      |
| 1 - 30 mg/kg   | Dose-dependent increases in full-length SMN RNA and SMN protein in the brain.   | [9]          |
| 30 mg/kg       | Significant and durable SMN protein elevation in the brain for up to 160 hours. | [8]          |

# Experimental Protocols High-Throughput Screening for SMN2 Splicing Modulators

The discovery of branaplam originated from a high-throughput phenotypic screen.[9][15]

 Cell Line: An NSC34 motor neuron cell line was engineered to stably express an SMN2 minigene reporter.[4]

### Foundational & Exploratory





- Screening Process: A library of approximately 1.4 million compounds was screened to identify molecules that could increase the inclusion of exon 7 in the SMN2 reporter gene.[4]
- Hit Confirmation: Initial hits, like the pyridazine compound 2, were confirmed for their ability to increase SMN protein levels using an ELISA in SMNΔ7 mouse myoblasts and human patient-derived fibroblasts.[9]





Click to download full resolution via product page

Caption: Workflow for the discovery and preclinical development of branaplam.



### In Vivo Efficacy Studies in SMNΔ7 Mice

To assess therapeutic relevance, branaplam was tested in a severe mouse model of SMA.[9]

- Animal Model: SMNΔ7 mice, which carry a deletion of the mouse Smn gene and express the human SMN2 gene, were used. These mice exhibit a severe SMA phenotype.
- Dosing: Mice were treated orally with branaplam at various doses (e.g., 1, 3, 10, and 30 mg/kg) starting at postnatal day 3.[9]
- Endpoints:
  - Pharmacodynamics: SMN protein levels in tissues like the brain were measured by ELISA after a course of treatment.[9]
  - Efficacy: Key outcomes included overall survival and changes in body weight compared to vehicle-treated controls.[9]

## **Clinical Development and Status**

Branaplam entered clinical trials for SMA and was later repurposed for HD.

- SMA (NCT02268552): An open-label, Phase 1/2 first-in-human study was initiated to
  evaluate the safety, tolerability, pharmacokinetics, and efficacy of orally administered
  branaplam in infants with SMA Type 1.[16][17][18] The study involved dose escalation to
  determine the maximum tolerated dose.[16] However, development for SMA was
  discontinued in 2021 due to the rapidly advancing treatment landscape, which included three
  approved therapies, making it unlikely for branaplam to be a highly differentiated option.[2]
- Huntington's Disease (VIBRANT-HD): Following the discovery of its mHTT-lowering effects,
  Novartis initiated a Phase 2 trial for HD.[11] In 2021, the FDA granted branaplam orphan
  drug status for this indication.[1] However, the study was halted in 2022 and later
  discontinued due to safety concerns, specifically the potential for peripheral neuropathy
  observed in trial participants.[1][2]

Despite its discontinuation in clinical development, branaplam remains a significant tool compound for researchers studying splicing modulation and can be used as an Xon inducer for



controlling gene expression in biomedical research.[1]

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Branaplam Wikipedia [en.wikipedia.org]
- 2. smanewstoday.com [smanewstoday.com]
- 3. old.sinapse.pt [old.sinapse.pt]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. medkoo.com [medkoo.com]
- 6. Branaplam hydrochloride | 1562338-39-9 | Data Sheet | BioChemPartner [biochempartner.com]
- 7. medkoo.com [medkoo.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. An alternative splicing modulator decreases mutant HTT and improves the molecular fingerprint in Huntington's disease patient neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hdsa.org [hdsa.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. glpbio.com [glpbio.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Discovery of Small Molecule Splicing Modulators of Survival Motor Neuron-2 (SMN2) for the Treatment of Spinal Muscular Atrophy (SMA) PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. curesma.org [curesma.org]
- 18. smanewstoday.com [smanewstoday.com]



 To cite this document: BenchChem. [Branaplam Hydrochloride: A Technical Overview of a Novel Splicing Modulator]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606337#branaplam-hydrochloride-chemical-structure-and-properties]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com